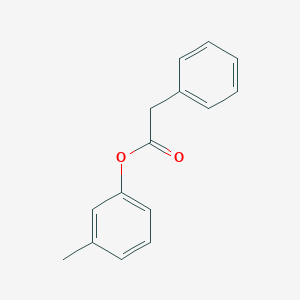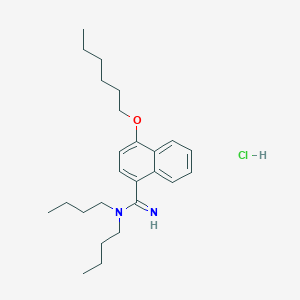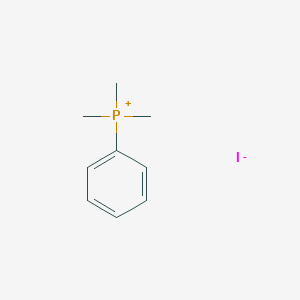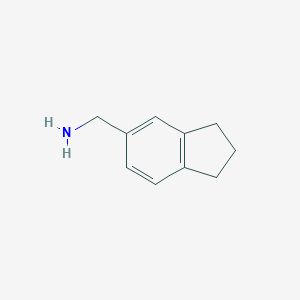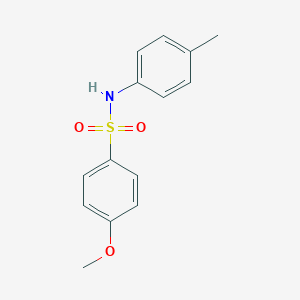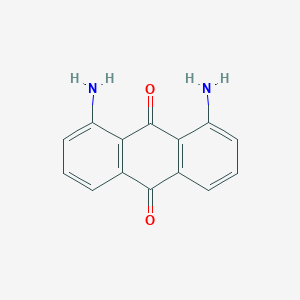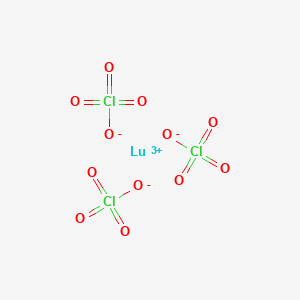
高氯酸镥
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutetium perchlorate is an inorganic compound that is used in a variety of laboratory experiments and scientific research. It has a variety of applications in different scientific fields and is known for its stability and low reactivity.
科学研究应用
环境污染修复
高氯酸是一种持久性污染物,通过自然和人为过程产生,对人类和生物体具有很高的内分泌干扰潜力 . 高氯酸的修复可以通过各种物理化学处理方法实现,尤其是在低浓度下 . 然而,当高氯酸污染广泛时,使用微生物(例如来自脱氯单胞菌属、沙雷氏菌属、丙酸杆菌属、沃氏菌属和固氮螺菌属的微生物)的微生物学方法很有前景 .
内分泌干扰研究
已知高氯酸对人类和生物体有内分泌影响 . 它抑制碘固定,这是消除生态系统中这种污染物的首要原因 . 该特性使高氯酸镥可用于研究内分泌干扰物的效应。
物理化学过程
物理化学过程适用于处理低浓度高氯酸 . 高氯酸镥可用于这些过程,以了解高氯酸在不同环境中的行为和影响。
细菌介导的修复
细菌介导的修复适合处理高氯酸污染的场地 . 高氯酸镥可用于研究,以了解不同细菌如何与高氯酸相互作用,以及如何将它们用于修复目的。
甲状腺功能研究
高浓度高氯酸可以通过抑制碘的摄取来影响甲状腺 . 高氯酸镥可用于研究,以研究高氯酸对甲状腺功能的影响。
环境危害评估
高氯酸已被确定为环境污染物 . 高氯酸镥可用于环境危害评估,以了解高氯酸污染相关的风险。
作用机制
Target of Action
Lutetium-177, a radioisotope of lutetium, is often used in medical applications . When combined with certain molecules, such as DOTATATE, it targets somatostatin receptors, specifically subtype 2 receptors . These receptors are overexpressed by most gastroenteropancreatic neuroendocrine tumor (GEP-NET) cells but have low expression in normal tissues .
Mode of Action
The mode of action of Lutetium-177 when combined with DOTATATE involves binding to these somatostatin subtype 2 receptors . This binding leads to the internalization of the compound, thus delivering ionizing radiation more specifically to tumor cells than surrounding cells . Perchlorate, on the other hand, is known to inhibit iodine uptake by thyroid cells, which can lead to health issues .
Biochemical Pathways
The biochemical pathways affected by Lutetium-177 DOTATATE involve the somatostatin receptor pathways . By binding to these receptors, the compound can disrupt the normal functioning of these pathways, leading to the death of the tumor cells . The exact downstream effects can vary depending on the specific characteristics of the tumor cells.
Pharmacokinetics
The pharmacokinetics of Lutetium-177 DOTATATE involves its distribution and elimination from the body . It has been observed to have a lower whole-body retention, indicating potentially lower risk for bone marrow toxicity . The presence of a radioligand allows monitoring of treatment response post therapy and prior to next fraction of the dose delivery .
Result of Action
The result of the action of Lutetium-177 DOTATATE is the targeted destruction of tumor cells . By delivering ionizing radiation directly to the tumor cells, it can effectively kill these cells while minimizing damage to surrounding healthy tissues . This can lead to a reduction in tumor size and potentially improve the patient’s condition .
Action Environment
The action of Lutetium-177 DOTATATE can be influenced by various environmental factors. For instance, the pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration can all affect the effectiveness of the treatment . Additionally, perchlorate is a persistent pollutant in the environment, and its presence can potentially influence the action, efficacy, and stability of treatments involving this compound .
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis of Lutetium perchlorate can be achieved by the reaction between Lutetium oxide and Perchloric acid.", "Starting Materials": [ "Lutetium oxide", "Perchloric acid" ], "Reaction": [ "Add Lutetium oxide to a reaction vessel", "Slowly add Perchloric acid to the reaction vessel while stirring", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the precipitated Lutetium perchlorate", "Wash the precipitate with cold water", "Dry the Lutetium perchlorate in a vacuum oven" ] } | |
| 14646-29-8 | |
分子式 |
ClHLuO4 |
分子量 |
275.42 g/mol |
IUPAC 名称 |
lutetium;perchloric acid |
InChI |
InChI=1S/ClHO4.Lu/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI 键 |
VGRYGQXARMZFEB-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Lu+3] |
规范 SMILES |
OCl(=O)(=O)=O.[Lu] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



